molecular formula C15H21NO4S B4057730 2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No.: B4057730
M. Wt: 311.4 g/mol
InChI Key: LPWBOCCWNCUJRD-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a phenoxy group, a dioxothiolan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 2,4-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Introduction of the Dioxothiolan Ring: The dioxothiolan ring can be introduced through a cyclization reaction involving a thiol and a suitable dihalide.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The phenoxy and acetamide groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide may have various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)-N-methylacetamide: Lacks the dioxothiolan ring, which may affect its reactivity and applications.

    2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide: Lacks the N-methyl group, which may influence its chemical properties and biological activity.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-4-5-14(12(2)8-11)20-9-15(17)16(3)13-6-7-21(18,19)10-13/h4-5,8,13H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWBOCCWNCUJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(C)C2CCS(=O)(=O)C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
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2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Reactant of Route 3
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Reactant of Route 4
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Reactant of Route 6
2-(2,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

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